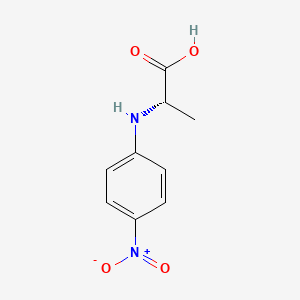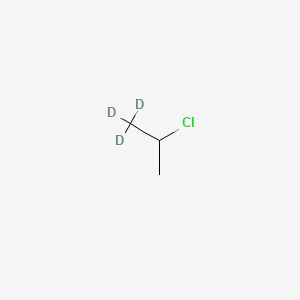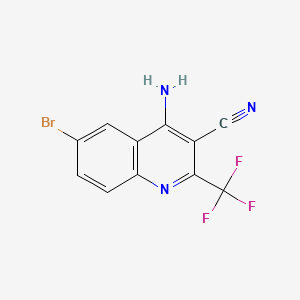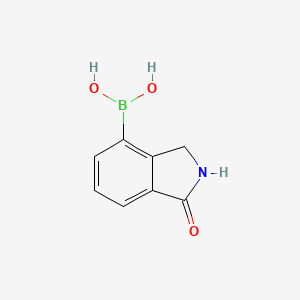
ISOINDOLIN-1-ONE-4-BORONIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ISOINDOLIN-1-ONE-4-BORONIC ACID is a heterocyclic compound that features a boronic acid functional group attached to an isoindolinone core. This compound is of significant interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. The presence of the boronic acid group allows for versatile reactivity, making it a valuable building block in the synthesis of complex molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ISOINDOLIN-1-ONE-4-BORONIC ACID typically involves the formation of the isoindolinone core followed by the introduction of the boronic acid group. One common method includes the use of ultrasonic irradiation to prepare 3-hydroxyisoindolin-1-ones from 3-alkylidenephtalides. This method is noted for its high efficiency and yields . Another approach involves the selective addition of organometallic reagents such as RMgX, RLi, or R2Zn to phthalimides, followed by reduction .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as the treatment of 2-alkynylbenzoic acids with primary amines, which leads to the formation of hydroxyisoindolinones . These methods are designed to be efficient and cost-effective, suitable for large-scale production.
化学反应分析
Types of Reactions: ISOINDOLIN-1-ONE-4-BORONIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The boronic acid group allows for substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds .
科学研究应用
ISOINDOLIN-1-ONE-4-BORONIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive molecules.
Industry: It is utilized in the production of polymers, dyes, and other industrial materials.
作用机制
The mechanism of action of ISOINDOLIN-1-ONE-4-BORONIC ACID involves its interaction with specific molecular targets. For instance, it has been studied as a potential inhibitor of Cyclin-dependent kinase 7 (CDK7), a key regulator of the cell cycle. Molecular docking studies have shown that the compound can form stable interactions with active amino acid residues of CDK7, suggesting its potential as an anti-cancer agent . The binding interactions are primarily facilitated by hydrogen bonding and hydrophobic interactions.
相似化合物的比较
ISOINDOLIN-1-ONE-4-BORONIC ACID can be compared with other similar compounds such as:
Indole derivatives: These compounds also feature a heterocyclic core and are widely used in medicinal chemistry.
Isoindoline-1,3-dione derivatives: These compounds share a similar core structure and have applications in pharmaceuticals and materials science.
Boronic acids: General boronic acids are used in various cross-coupling reactions and have broad applications in organic synthesis.
Uniqueness: The uniqueness of this compound lies in its combination of the isoindolinone core with a boronic acid functional group, providing a versatile platform for chemical modifications and applications in diverse fields.
属性
IUPAC Name |
(1-oxo-2,3-dihydroisoindol-4-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO3/c11-8-5-2-1-3-7(9(12)13)6(5)4-10-8/h1-3,12-13H,4H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRHIAVTCMPJDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2CNC(=O)C2=CC=C1)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![hexahydro-3,3-dimethyl-(5aR,6aR,7aS)-3H,5H-Cycloprop[d]oxazolo[3,4-a]pyridin-5-one](/img/structure/B594951.png)
![1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde](/img/structure/B594952.png)
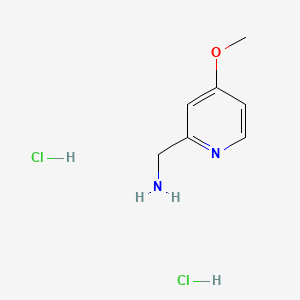
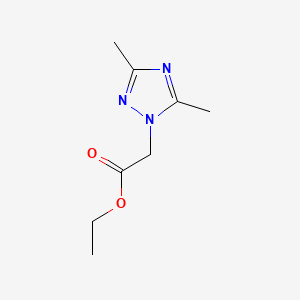
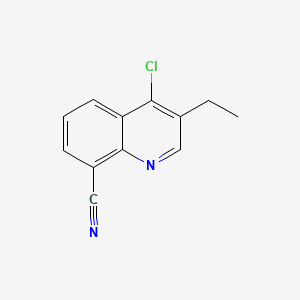
![1h-[1,3,5]Triazepino[1,7-a]benzimidazole](/img/structure/B594956.png)
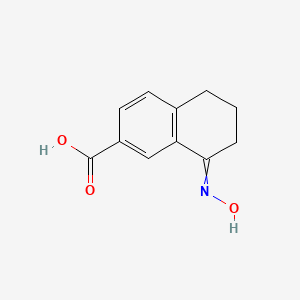
![6-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B594960.png)
